molecular formula C23H24ClNO B5015492 N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE

N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE

Cat. No.: B5015492
M. Wt: 365.9 g/mol
InChI Key: DBLWAYJZZNNPFZ-UHFFFAOYSA-N
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Description

N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE is a compound that features a unique structure combining an adamantane moiety with a phenyl and chlorobenzamide group. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE typically involves the reaction of 1-adamantylamine with 4-bromo-2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted adamantyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The adamantane moiety provides stability and enhances binding affinity, while the phenyl and chlorobenzamide groups contribute to the specificity of the interaction. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Adamantan-1-yl)benzamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-(Adamantan-1-yl)phenylamine: Contains an amine group instead of the chlorobenzamide moiety.

    2-Chloro-N-(adamantan-1-yl)benzamide: Similar structure but with different substitution patterns.

Uniqueness

N-[4-(ADAMANTAN-1-YL)PHENYL]-2-CHLOROBENZAMIDE is unique due to the combination of the adamantane moiety with the phenyl and chlorobenzamide groups, providing a balance of stability, reactivity, and biological activity that is not found in other similar compounds .

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO/c24-21-4-2-1-3-20(21)22(26)25-19-7-5-18(6-8-19)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLWAYJZZNNPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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